2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride
Overview
Description
2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2O2 and its molecular weight is 320.8 g/mol. The purity is usually 95%.
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Biological Activity
2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride, often referred to as this compound, is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 320.82 g/mol
- CAS Number : 1197727-00-6
- IUPAC Name : 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide; hydrochloride
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with neurotransmitter systems and enzyme inhibition.
- Acetylcholinesterase Inhibition : Compounds in the acetamide class have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, enhancing cholinergic signaling which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Histamine Receptor Modulation : The compound's structure suggests it may interact with histamine receptors, potentially acting as an antagonist or modulator. This interaction can influence various physiological processes including allergic responses and gastric acid secretion.
Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Neuroprotective Effects : A study examining similar acetamides found that they could protect neuronal cells from oxidative stress, suggesting that this compound may have neuroprotective properties.
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial activity against various pathogens, indicating that this compound could be explored for therapeutic applications in infectious diseases.
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18;/h2-8,11H,9-10,12,18H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCWTRAMCOHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197727-00-6 | |
Record name | 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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